Bisdesethylchloroquine

Description

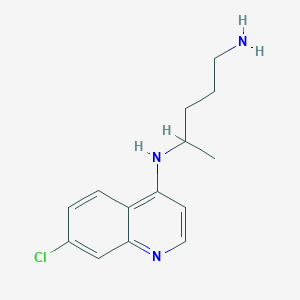

Structure

3D Structure

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEDIFVVTRKXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962823 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-14-0 | |

| Record name | Bisdesethylchloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dideethylchloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISDESETHYLCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Synthesis Pathway of Bisdesethylchloroquine

Abstract

This compound, the N,N-didealkylated metabolite of the renowned antimalarial drug chloroquine, is a compound of significant interest in metabolic studies and drug discovery programs.[1][2] Understanding its synthesis is crucial for researchers developing novel chloroquine analogs and for toxicological and pharmacological profiling. This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for this compound, intended for an audience of researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound

Chloroquine, a cornerstone in the treatment of malaria for decades, undergoes extensive metabolism in the human body.[3][4] This biotransformation primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of active metabolites, including desethylchloroquine and this compound.[3][5][6][7] this compound, characterized by the complete removal of the two ethyl groups from the terminal nitrogen of the side chain, represents a key endpoint in the metabolic cascade of chloroquine.[8] The synthesis of this metabolite is paramount for its use as an analytical standard in pharmacokinetic and pharmacodynamic studies, as well as for investigating its intrinsic biological activity.[9][10][11]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound (I) suggests a convergent synthetic strategy. The primary disconnection is at the C4 position of the quinoline ring and the secondary amine of the side chain, leading to two key precursors: 4,7-dichloroquinoline (II) and 1,4-pentanediamine (III). This approach is a well-established method for the synthesis of 4-aminoquinoline derivatives.[12][13][14][15][16]

Diagram 1: Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound highlights the key precursors.

The forward synthesis, therefore, involves the nucleophilic aromatic substitution of the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline with the primary amino group of 1,4-pentanediamine.

Experimental Section: A Step-by-Step Synthesis Protocol

This section details a robust, field-proven protocol for the synthesis of this compound. The causality behind each step is explained to provide a comprehensive understanding.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,7-Dichloroquinoline | ≥98% | Sigma-Aldrich | Key aromatic precursor. |

| 1,4-Pentanediamine | ≥97% | TCI Chemicals | Aliphatic side chain precursor. |

| Phenol | ACS Grade | Fisher Scientific | Solvent and catalyst. |

| Hydrochloric Acid (HCl) | 37% | VWR | For salt formation and purification. |

| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | For basification. |

| Dichloromethane (DCM) | HPLC Grade | Avantor | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |

Synthesis of this compound (I)

The core of the synthesis is the condensation reaction between 4,7-dichloroquinoline and 1,4-pentanediamine. The use of phenol as a solvent and catalyst is a classic and effective method for this type of reaction, as it facilitates the displacement of the C4-chloro substituent.

Diagram 2: Synthetic Pathway to this compound

The condensation reaction of 4,7-dichloroquinoline and 1,4-pentanediamine.

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (5.0 g, 25.2 mmol) and phenol (25 g). Heat the mixture to 90-100 °C until the phenol melts and the 4,7-dichloroquinoline dissolves completely.

-

Rationale: Phenol acts as both a solvent and a proton source to activate the quinoline ring, facilitating the nucleophilic attack.

-

-

Addition of Diamine: To the hot solution, add 1,4-pentanediamine (3.1 g, 30.3 mmol, 1.2 equivalents) dropwise over 15 minutes.

-

Rationale: A slight excess of the diamine is used to ensure the complete consumption of the starting quinoline and to account for any potential side reactions.

-

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

-

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide (50 mL) to neutralize the phenol and any excess acid. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Rationale: Basification is crucial to deprotonate the product and make it soluble in the organic solvent for extraction.

-

-

Purification: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a viscous oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton signals.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Trustworthiness and Self-Validating Systems

The described protocol incorporates self-validating checkpoints. The progress of the reaction is monitored by TLC, which provides a clear indication of the consumption of starting materials and the formation of the product. The purification steps are designed to remove unreacted starting materials and by-products effectively. The final characterization by multiple spectroscopic and chromatographic techniques ensures the identity and purity of the synthesized this compound, providing a high degree of confidence in the experimental outcome.

Conclusion

This technical guide outlines a reliable and well-reasoned synthetic pathway for this compound. By understanding the rationale behind each step, from the choice of starting materials to the specific reaction conditions and purification procedures, researchers can confidently synthesize this important metabolite for their studies. The principles and techniques described herein are also applicable to the synthesis of a broader range of 4-aminoquinoline derivatives, making this guide a valuable resource for drug discovery and development professionals.

References

-

Biot, C., et al. (1999). Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds. Bioorganic & Medicinal Chemistry, 7(12), 2843-2847. [Link]

-

De, D., et al. (2014). Synthesis of Chiral Chloroquine and Its Analogues as Antimalarial Agents. PubMed. [Link]

-

Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics, 31(4), 257-274. [Link]

-

Kaur, K., et al. (2010). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central. [Link]

-

Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 63(1), e01597-18. [Link]

-

Penna-Coutinho, J., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. [Link]

-

Projean, D., et al. (2003). In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754. [Link]

-

ResearchGate. (n.d.). In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. [Link]

-

Tian, L., et al. (2013). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. Journal of Chemical and Pharmaceutical Research, 5(10), 396-401. [Link]

-

Wu, R., et al. (2012). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 55(6), 231-239. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Adelusi, S. A., & Salako, L. A. (1982). Distribution and Urinary Excretion of the Desethylmetabolites of Chloroquine in the Rat. Xenobiotica, 12(5), 321-327. [Link]

-

Ansari, A. M., & Craig, J. C. (1994). Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine. Journal of Pharmaceutical Sciences, 83(7), 1040-1042. [Link]

-

CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. [Link]

-

PDXScholar. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials. [Link]

-

ResearchGate. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. [Link]

-

PubMed Central. (2021). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroquine. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Chemical structure of (A) Chloroquine, (B) Desethylchloroquine and (C) Hydroquinidine. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-Desethylchloroquine. PubChem Compound Database. [Link]

Sources

- 1. This compound | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Chemical Properties of Bisdesethylchloroquine

Introduction for the Researcher

Bisdesethylchloroquine, known systematically as 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine, represents a key terminal metabolite in the biotransformation of the widely utilized 4-aminoquinoline drugs, chloroquine and hydroxychloroquine. While extensive research has focused on its parent compounds, a deep understanding of the chemical and pharmacological properties of this compound is critical for drug development professionals and clinical researchers. This metabolite is not an inert byproduct; it is a pharmacologically active entity that contributes to the overall therapeutic and toxicological profile of its precursors.[1][2] Its persistence in the body, due to the long half-life characteristic of 4-aminoquinolines, underscores the necessity of its study.[3]

This technical guide provides a consolidated, in-depth overview of the core chemical properties of this compound. It is designed to serve as a foundational resource for researchers in pharmacology, toxicology, and analytical chemistry, offering synthesized data on its structure, physicochemical characteristics, metabolic pathways, and analytical quantification. We will delve into the causality behind its formation, its known biological effects, and provide actionable protocols for its synthesis and analysis.

I. Chemical Identity and Structure

This compound is the product of successive N-dealkylation of the side chain of either chloroquine or hydroxychloroquine.[4] It shares the fundamental 7-chloro-4-aminoquinoline core, which is crucial for the activity of this class of compounds.

-

IUPAC Name: 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine

-

Molecular Formula: C₁₄H₁₈ClN₃

-

CAS Number: 4298-14-0

-

Synonyms: N,N-Dideethylchloroquine, Didesethylchloroquine, BDCQ

The structural relationship between chloroquine, hydroxychloroquine, and their shared metabolite, this compound, is illustrated below. The key transformation is the enzymatic removal of both ethyl groups from the terminal nitrogen atom of the aliphatic side chain.

II. Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. While experimentally determined data for this specific metabolite is scarce, we can infer its properties from computational predictions and data from its parent compounds.

| Property | Value | Source & Comments |

| Molecular Weight | 263.77 g/mol (free base) | [PubChem CID: 122672] Calculated. |

| XLogP3 (Predicted) | 2.9 | [PubChem CID: 122672] Computationally predicted. This value is lower than that of chloroquine (4.63), suggesting increased polarity due to the presence of the primary amine, which may affect its volume of distribution.[5] |

| pKa (Predicted) | 10.37 ± 0.10 | [Chemicalize] Predicted. This value corresponds to the protonation of the primary amine on the side chain. Like its parent compounds, this compound is a weak base. This property is fundamental to its lysosomotropic nature. |

| Hydrogen Bond Donors | 2 | [PubChem CID: 122672] Calculated. |

| Hydrogen Bond Acceptors | 3 | [PubChem CID: 122672] Calculated. |

| Form | Solid | [Sigma-Aldrich] As the hydrochloride salt.[3] |

| Solubility | No experimental data found. Parent compound chloroquine is "very slightly soluble in water".[5] The increased polarity suggests this compound may have slightly higher aqueous solubility. |

III. Metabolism and Pharmacokinetics

This compound is the culmination of Phase I metabolism of chloroquine and hydroxychloroquine, primarily occurring in the liver.

Metabolic Pathway

The biotransformation is a two-step N-de-ethylation process mediated by the cytochrome P450 (CYP) superfamily of enzymes.

-

First De-ethylation: Chloroquine is metabolized to desethylchloroquine, and hydroxychloroquine to desethylhydroxychloroquine. The major contributing enzymes are CYP2C8 and CYP3A4/5, with minor contributions from CYP2D6.[3]

-

Second De-ethylation: These primary metabolites are further de-ethylated to form the common product, this compound.

This metabolic process is significant as the metabolites, including this compound, are pharmacologically active.[1] In chronic treatment scenarios, the concentration of this compound can reach approximately 10-13% of the parent chloroquine concentration in the blood.[3]

IV. Pharmacological and Toxicological Profile

Mechanism of Action (Inferred)

Direct mechanistic studies on this compound are limited. However, as an active 4-aminoquinoline and a weak base, its mechanism is presumed to mirror that of chloroquine and hydroxychloroquine.[3][6]

-

Lysosomotropism: The compound, being lipophilic in its neutral state, crosses cell membranes and accumulates in acidic intracellular compartments like lysosomes.[3] Inside, the low pH environment protonates the amine groups. The resulting charged molecule is membrane-impermeable and becomes trapped, leading to an increase in the lysosomal pH.[7][8]

-

Immunomodulation: The elevation of lysosomal pH disrupts the function of acid hydrolases, interfering with antigen processing and presentation by antigen-presenting cells. This downregulates the activation of T-cells and is believed to be the basis for the anti-inflammatory effects in rheumatic diseases.[6]

-

Inhibition of Cytokine Production: Chloroquine has been shown to inhibit the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from monocytes and macrophages.[9][10][11] This action is likely shared by its active metabolites.

Known Biological Activities & Toxicology

-

Antimalarial Activity: In an in vitro study against Plasmodium falciparum, this compound demonstrated weaker activity than chloroquine against a sensitive strain and no activity against a chloroquine-resistant strain.[1]

-

Safety Profile: The hydrochloride salt is classified as "Acute Toxicity 4, Oral" (H302: Harmful if swallowed).[3] Standard handling precautions for a potent, pharmacologically active compound should be observed.

V. Synthesis and Formulation

Representative Synthesis Protocol

This protocol is a representative procedure based on the synthesis of similar 4-aminoquinoline derivatives.

Reaction: Condensation of 4,7-dichloroquinoline with a protected form of the N4-(pentan-1,4-diamine) side chain, followed by deprotection.

-

Step 1: Preparation of the Diamine Side Chain. The required side chain, 1,4-pentanediamine, needs to be appropriately protected to ensure selective reaction at one amine. A common strategy is to use a Boc-protected diamine.

-

Step 2: Condensation Reaction.

-

In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline and 1.1 equivalents of the mono-Boc-protected 1,4-pentanediamine in a suitable high-boiling solvent such as phenol or isopropanol.

-

Heat the mixture to reflux (typically 120-140 °C) for several hours (e.g., 6-8 hours).[16]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected this compound intermediate.

-

-

Step 3: Deprotection.

-

Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting residue can be triturated with diethyl ether to yield the final this compound product, typically as a hydrochloride or trifluoroacetate salt.

-

VI. Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from validated methods for the simultaneous analysis of hydroxychloroquine and its metabolites.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 20 µL of human plasma in a 96-well plate, add 40 µL of 0.1 N NaOH.

-

Add 20 µL of an internal standard solution (e.g., deuterated this compound, BDCQ-d4) in 50% methanol.

-

Condition an SPE plate (e.g., mixed-mode cation exchange) with methanol followed by water.

-

Load the sample mixture onto the SPE plate.

-

Wash the wells with 200 µL of water, followed by 200 µL of 10% methanol.

-

Elute the analytes with two 25 µL aliquots of methanol containing 0.5% formic acid.

-

Dilute the eluate with 150 µL of water to a final volume of 200 µL for injection.

-

-

Chromatographic Conditions:

-

LC System: Agilent 1200 HPLC or equivalent.

-

Column: PFP (Pentafluorophenyl) column (e.g., 2.0 × 50 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from other metabolites and matrix components. (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 264.1 → 179.1.

-

MRM Transition for BDCQ-d4 (Internal Standard): m/z 270.1 → 181.1.

-

Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). A typical calibration range for this compound in plasma is 0.5–250 ng/mL.

VII. Conclusion and Future Directions

This compound is a crucial, pharmacologically active metabolite that warrants significant consideration in the study of chloroquine and hydroxychloroquine. Its chemical properties, particularly its basicity, drive its lysosomotropic accumulation and inferred immunomodulatory effects. While its role as a myocardial depressant is noted, a significant gap exists in the quantitative understanding of its cardiotoxicity.

Future research should prioritize the experimental determination of its core physicochemical properties (pKa, logP, solubility), as these are foundational to building accurate pharmacokinetic/pharmacodynamic (PK/PD) models. Furthermore, specific toxicological studies, especially focused on hERG channel inhibition and in vivo cardiotoxicity, are essential to deconvolve its contribution to the known adverse effects of its parent drugs. Finally, direct investigation into its mechanism of action—confirming its effects on lysosomal pH, autophagy, and cytokine signaling—will provide a more complete picture of the complex pharmacology of 4-aminoquinoline drugs.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2719, Chloroquine" PubChem, [Link]. Accessed Jan. 9, 2026.

- Browning, D. J. (2014). Pharmacology of Chloroquine and Hydroxychloroquine.

- Adelusi, S. A., & Salako, L. A. (1982). In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Transactions of the Royal Society of Tropical Medicine and Hygiene, 76(3), 331–333.

- Wu, A., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(4), 230-243.

- Tian, L., Zhang, C., & Li, J. (2013). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. Journal of Chemical and Pharmaceutical Research, 5(10), 396-401.

- Titus, E. O. (1989). Recent developments in the understanding of the pharmacokinetics and mechanism of action of chloroquine. Therapeutic Drug Monitoring, 11(4), 369–379.

- de Oliveira, M. F., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(2), 346-353.

- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-374.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 122672, this compound" PubChem, [Link]. Accessed Jan. 9, 2026.

- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences, 22(11), 5623.

- Jang, C. H., et al. (2006). Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes.

- Tietze, F., Schlesinger, P., & Stahl, P. (1980). Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling.

- Pisoni, R. L., & Thoene, J. G. (1991). The transport systems of the lysosomal membrane. Biochimica et Biophysica Acta, 1071(3), 351–373.

- Weber, S. M., et al. (2003). Chloroquine inhibits proinflammatory cytokine release into human whole blood. The American Journal of Tropical Medicine and Hygiene, 68(6), 643–646.

- Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

- Cha, J., et al. (2018).

- Crumb, W. J., et al. (2020). Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept. Pharmacology Research & Perspectives, 8(5), e00652.

-

Chloroquine Effects on Cytokine Production in the Malaria-on-a-Chip... - ResearchGate. [Link]. Accessed Jan. 9, 2026.

- Dev, S., et al. (2020). Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers in Oncology, 10, 565856.

- Zhang, S., et al. (2020). COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels. Biophysical Journal, 118(3), 543a.

- Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug.

- Wölfle, U., et al. (2014). Chloroquine promotes IL-17 production by CD4+ T cells via p38-dependent IL-23 release by monocyte-derived Langerhans-like cells. Journal of Immunology, 193(12), 6135–6143.

- Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry, 53(17), 6477–6489.

-

Cambridge MedChem Consulting. "pKa". , [Link]. Accessed Jan. 9, 2026.

- Lamer, R. A., et al. (2021). Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition. Drug Metabolism and Disposition, 49(11), 998–1008.

-

CAS Common Chemistry. "Chloroquine". commonchemistry.cas.org, [Link]. Accessed Jan. 9, 2026.

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280.

- El-Gendy, M. A., et al. (2017). Synthesis of 7-chloroquinolinyl-4-amino derivatives with expected biological activity. Journal of the Serbian Chemical Society, 82(9), 987-997.

-

Variability in the measurement of hERG potassium channel inhibition: Effects of temperature and stimulus pattern. - ResearchGate. [Link]. Accessed Jan. 9, 2026.

- Windley, M. J., et al. (2019). Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. bioRxiv, 534735.

- Al-Buraiki, Z., et al. (2023). Hydroxychloroquine Toxicity in the Vital Organs of the Body: In Vivo Study.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

-

Shimadzu. "Desethylchloroquine". shimadzu.ch, [Link]. Accessed Jan. 9, 2026.

- Adelusi, S. A., & Salako, L. A. (1982). Distribution and Urinary Excretion of the Desethylmetabolites of Chloroquine in the Rat. British Journal of Pharmacology, 77(2), 263–268.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 54-05-7 | N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine - Synblock [synblock.com]

- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 9. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloroquine inhibits proinflammatory cytokine release into human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept - PMC [pmc.ncbi.nlm.nih.gov]

- 13. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Bisdesethylchloroquine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdesethylchloroquine (BDCQ) is a principal active metabolite of the well-known 4-aminoquinoline drug, chloroquine (CQ). While much of the scientific focus has historically been on the parent compound, understanding the mechanistic contributions of its major metabolites is critical for a complete picture of its therapeutic efficacy and toxicology. This guide synthesizes current knowledge on the mechanism of action of BDCQ, focusing on its inherited antimalarial and immunomodulatory properties. We delve into its core mechanisms—inhibition of heme polymerization and lysosomotropic activity—supported by field-proven experimental protocols and visualizations to provide a comprehensive resource for the scientific community.

Introduction: The Significance of a Primary Metabolite

Chloroquine is metabolized in the liver via N-dealkylation, a process mediated largely by cytochrome P450 enzymes, including CYP2C8, CYP3A4/5, and to a lesser extent, CYP2D6.[1][2][3][4][5] This process sequentially removes the two ethyl groups from the terminal nitrogen of CQ's side chain, yielding first desethylchloroquine (DCQ) and subsequently this compound (BDCQ).

BDCQ is a pharmacologically active compound, not merely an inert breakdown product.[6] Studies have demonstrated that BDCQ possesses significant antimalarial activity, nearly equi-active with chloroquine against sensitive strains of Plasmodium falciparum and P. berghei in murine models.[7][8] Given its long elimination half-life, which is comparable to or even longer than that of chloroquine (20-60 days), BDCQ's contribution to the overall therapeutic and prophylactic effect of a chloroquine regimen is substantial.[9][10]

Pharmacokinetic Profile: A Persistent Contributor

Understanding the pharmacokinetics of BDCQ is fundamental to appreciating its mechanistic role. Following administration of chloroquine, BDCQ concentrations in the plasma reach approximately 10% of the parent drug.[6] Like its parent compound, BDCQ is a weak base and exhibits a large volume of distribution, concentrating extensively in tissues such as the liver, spleen, kidney, and lungs—often at levels 34 to 250 times higher than in plasma.[11] This extensive tissue sequestration and slow elimination underscore its prolonged presence and sustained biological activity.

| Parameter | Chloroquine (CQ) | Desethylchloroquine (DCQ) | This compound (BDCQ) |

| Relative Plasma Conc. | 100% | ~40% of CQ | ~10% of CQ |

| Elimination Half-life | 20-60 days | 20-60 days | 20-60 days (or longer) |

| Tissue Distribution | Extensive Sequestration | Extensive Sequestration | Extensive Sequestration |

| Antimalarial Activity | High | High (near-equivalent to CQ) | High (near-equivalent to CQ) |

Table 1: Comparative pharmacokinetic and activity profile of Chloroquine and its desethyl metabolites. Data synthesized from multiple sources.[6][7][9][10][11]

Core Mechanism 1: Inhibition of Heme Polymerization

The primary antimalarial action of 4-aminoquinoline drugs stems from their interference with a critical detoxification pathway in the Plasmodium parasite.

Causality: During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.[12] This process liberates large quantities of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite as it can destabilize membranes and inhibit enzymatic activity. To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin.[12][13]

Mechanism of Inhibition: this compound, retaining the core quinoline structure of its parent, acts as a potent inhibitor of this polymerization.[14] It accumulates to high concentrations in the parasite's food vacuole (a process detailed in the next section) where it is thought to cap the growing face of the hemozoin crystal. This prevents the addition of further heme monomers, halting the detoxification process.[12] The resulting buildup of free heme is catastrophic for the parasite, leading to oxidative damage and lysis.[13]

Caption: Inhibition of Heme Detoxification Pathway by BDCQ.

Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay

This colorimetric assay quantifies the ability of a compound to inhibit the formation of β-hematin, a synthetic crystal identical to hemozoin.

A. Principle: This method relies on the precipitation of β-hematin from a solution of hematin under acidic conditions. An effective inhibitor will reduce the amount of precipitated β-hematin, leaving more hematin in the supernatant. The final pellet is dissolved, and its absorbance is read to quantify the amount of β-hematin formed.

B. Materials:

-

Hematin (dissolved in 0.2 M NaOH to 1 mM)

-

Test Compound (this compound, dissolved in DMSO or water)

-

Chloroquine Diphosphate (Positive Control)

-

Vehicle (e.g., DMSO, water) (Negative Control)

-

Glacial Acetic Acid (to adjust reaction pH to ~2.6-4.8)

-

0.1 M NaOH

-

96-well microplate

-

Microplate reader (405 nm)

-

Centrifuge

C. Step-by-Step Methodology:

-

Preparation: In triplicate in microtubes, add 50 µL of the test compound at various concentrations. Include positive (chloroquine) and negative (vehicle) controls.

-

Add Hematin: Add 100 µL of the 1 mM hematin solution to each microtube. Mix gently.

-

Initiate Polymerization: To start the reaction, add 50 µL of glacial acetic acid. The final pH should be acidic, mimicking the parasite's food vacuole.

-

Incubation: Incubate the microtubes at 37°C for 18-24 hours to allow for β-hematin formation.

-

Pelleting: Centrifuge the tubes at 8000 rpm for 10 minutes. The pellet consists of β-hematin crystals.

-

Washing: Carefully remove the supernatant. Wash the pellet three times with 200 µL of DMSO to remove any unreacted hematin. Centrifuge after each wash.

-

Solubilization: After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH.

-

Quantification: Transfer 100 µL of the dissolved solution to a 96-well microplate and measure the optical density (OD) at 405 nm.

-

Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of β-hematin formation) using probit analysis or non-linear regression.

Core Mechanism 2: Lysosomotropic Activity

Shared by all 4-aminoquinolines, lysosomotropism is a key property that enables the high drug concentrations required for antimalarial and immunomodulatory effects.[9][10]

Causality: this compound is a lipophilic weak base.[9][10] This chemical nature allows it to readily diffuse across biological membranes in its uncharged state. However, many cellular organelles, such as lysosomes in mammalian cells and the food vacuole of the malaria parasite, maintain a highly acidic internal environment (pH 4.5-5.0).

Mechanism of Accumulation:

-

Diffusion: Uncharged BDCQ diffuses from the neutral cytoplasm (pH ~7.2) into an acidic organelle.

-

Protonation: Inside the acidic lumen, the basic amine groups of BDCQ become protonated (gain H+ ions), acquiring a positive charge.

-

Trapping: The resulting charged molecule is now hydrophilic and membrane-impermeant, effectively trapping it inside the organelle.[15]

This "ion trapping" mechanism leads to a massive accumulation of BDCQ inside lysosomes and the parasite food vacuole, reaching concentrations hundreds- to thousands-fold higher than in the surrounding cytoplasm.[16] This accumulation has two major consequences:

-

pH Neutralization: The sequestered drug buffers the organelle's internal environment, raising its pH.[17][18]

-

Enzyme Inhibition: The elevated pH impairs the function of resident acid hydrolases, which are essential for processes like protein degradation, autophagy, and antigen presentation.[19][20]

Caption: Lysosomotropic Ion Trapping Mechanism of BDCQ.

Experimental Protocol: Assessment of Lysosomal pH

This protocol uses fluorescent probes to qualitatively or quantitatively measure changes in the pH of acidic organelles.

A. Principle: Certain fluorescent dyes, such as LysoTracker or LysoSensor, are weak bases that selectively accumulate in acidic compartments. Their fluorescence intensity or emission spectrum is dependent on the pH of their environment, allowing for the measurement of lysosomal acidification.

B. Materials:

-

Cultured cells (e.g., macrophages, cancer cell lines)

-

LysoTracker™ Red DND-99 or LysoSensor™ Yellow/Blue DND-160

-

Test Compound (this compound)

-

Complete cell culture medium

-

Fluorescence microscope or flow cytometer

C. Step-by-Step Methodology:

-

Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of BDCQ for a predetermined time (e.g., 2-18 hours). Include an untreated control.

-

Probe Loading: During the last 30-60 minutes of the drug incubation, add the fluorescent probe to the culture medium at its recommended concentration (e.g., 50-75 nM for LysoTracker Red).

-

Incubation: Incubate the cells with the probe at 37°C, protected from light.

-

Washing (Optional but Recommended): Gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove excess probe and reduce background fluorescence.

-

Imaging/Analysis:

-

Microscopy: Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets. A decrease in fluorescence intensity of LysoTracker probes corresponds to an increase in lysosomal pH (de-acidification).

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. A shift in the fluorescence peak to a lower intensity indicates lysosomal pH elevation. For ratiometric probes like LysoSensor Yellow/Blue, the ratio of the two emission wavelengths is calculated to provide a more quantitative pH measurement.

-

Consequential Mechanism: Immunomodulation

The lysosomotropic activity of BDCQ is the foundation for its immunomodulatory effects, which are crucial for the treatment of autoimmune diseases like lupus and rheumatoid arthritis.[21]

-

Inhibition of Antigen Presentation: In antigen-presenting cells (APCs) like macrophages and dendritic cells, the elevation of endosomal/lysosomal pH by BDCQ impairs the function of proteases that digest antigens into smaller peptides. This disrupts the loading of these peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the presentation of autoantigens to T-helper cells and dampening the autoimmune response.[17]

-

Inhibition of Toll-Like Receptors (TLRs): BDCQ can interfere with the signaling of endosomal TLRs (e.g., TLR7, TLR9), which are sensors for nucleic acids.[19] By altering the pH and/or sterically hindering access, it prevents these receptors from recognizing their ligands, leading to a decrease in the production of pro-inflammatory cytokines and type I interferons.[19][22]

Caption: Cascade of BDCQ's Immunomodulatory Effects.

Conclusion and Future Directions

This compound is a pharmacologically significant metabolite whose mechanism of action is intrinsically linked to its parent compound, chloroquine. Its primary activities are driven by two core physicochemical properties: the ability of its quinoline ring to interfere with heme polymerization and its nature as a weak base, which fuels its accumulation in acidic organelles. This lysosomotropic activity is the lynchpin for both its antimalarial efficacy (concentrating the drug in the parasite's food vacuole) and its broad immunomodulatory effects.

While it is established that BDCQ is active, further research is required to precisely quantify its potency in each of these mechanisms relative to both chloroquine and desethylchloroquine. Such studies would clarify the specific contribution of each compound to the overall clinical profile of chloroquine and could inform the development of new 4-aminoquinoline derivatives with improved therapeutic indices.

References

- Projean, D., De Bony, E., & Maurel, P. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. Archives of Pharmacal Research, 26(8), 631-637.

- Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754.

- Aderounmu, A. F. (1984). Disposition and antimalarial activities of the desethyl metabolites of chloroquine. Annals of Tropical Medicine & Parasitology, 78(4), 391-396.

- Aderounmu, A. F. (1984). In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Annals of Tropical Medicine & Parasitology, 78(5), 581-585.

- Salako, L. A., & Ajayi, F. O. (1987). Antimalarial activity of this compound against P. falciparum and P. berghei berghei. Annals of Tropical Medicine and Parasitology, 81(4), 445-447.

- Salako, L. A., & Ajayi, F. O. (1987). Distribution and Urinary Excretion of the Desethylmetabolites of Chloroquine in the Rat. Journal of Pharmacy and Pharmacology, 39(10), 859-860.

- Kim, K. A., et al. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes.

- Pandey, A. V., & Chauhan, V. S. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(Pt 2), 333-338.

- Kamble, A., et al. (2017). A Cytochrome 450 Interaction of Chloroquine with Second Generation Antipsychotics. Journal of Pharmacy and Pharmaceutical Research, 1(4).

- Brown, H. E., et al. (2021). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 22(10), 823-835.

- Daskum, A. (2016).

- Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.

- Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics, 31(4), 257-274.

- S. O. A. & A. A. S. (n.d.). Major anti-inflammatory and immunomodulatory effects of chloroquine analogues.

- S. O. A. & A. A. S. (n.d.). Major inhibitory roles of chloroquine in lysosomes.

- Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. Side Effects of Drugs Annual, 37, 1-36.

- Browning, D. J. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key.

- Pandey, A. V., & Chauhan, V. S. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(Pt 2), 333-338.

- Chlopicki, S., et al. (2021). Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium. International Journal of Molecular Sciences, 22(16), 8886.

- Hawley, S. R., & Bray, P. G. (1997). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. Antimicrobial Agents and Chemotherapy, 41(10), 2131-2136.

- Gies, V., et al. (2020). Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine. Frontiers in Immunology, 11, 1409.

- Lee, J. Y., & Huff, M. W. (2021). Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in Rat and Human. Drug Metabolism and Disposition, 49(11), 1011-1020.

- Al-Bari, M. A. A. (2025). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World Journal of Biological Chemistry, 16(2), 107042.

- Macfarlane, D. E., & Al-Juburi, A. (2020). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. International Journal of Molecular Sciences, 21(14), 4972.

- Maycotte, P., et al. (2017). Lysosomotropism depends on glucose: a chloroquine resistance mechanism.

- Macfarlane, D. E., & Al-Juburi, A. (2020).

- Lyleroehr, M., et al. (2021). Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition. Drug Metabolism and Disposition, 49(11), 1021-1029.

- Fu, S., et al. (1989). In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum. British Journal of Clinical Pharmacology, 27(4), 471-475.

- Augustijns, P., & Verbeke, N. (1992). Stereoselectivity in the disposition of chloroquine and desethylchloroquine in rabbits. Arzneimittelforschung, 42(6), 825-828.

- Fu, S., et al. (1989). In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum. PubMed.

- Onyeji, C. O., & Ogunbona, F. A. (1986). Kinetics of chloroquine and desethylchloroquine in humans.

- McChesney, E. W., et al. (1967). Tissue distribution of chloroquine, hydroxychloroquine, and desethylchloroquine in the rat. Toxicology and Applied Pharmacology, 10(3), 501-513.

- Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

- Salako, L. A., et al. (1988). Comparison of the partitioning in vitro of chloroquine and its desethyl metabolites between the erythrocytes and plasma of healthy subjects and those with falciparum malaria. British Journal of Clinical Pharmacology, 25(4), 463-468.

- JJ Medicine. (2021, October 31). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects [Video]. YouTube.

Sources

- 1. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. primescholars.com [primescholars.com]

- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DISPOSITION AND ANTIMALARIAL ACTIVITIES OF THE DESETHYL METABOLITES OF CHLOROQUINE [library.adhl.africa]

- 8. Antimalarial activity of this compound against P. falciparum and P. berghei berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]

- 11. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisdesethylchloroquine: A Core Metabolite in Chloroquine's Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bisdesethylchloroquine, a principal active metabolite of the widely used 4-aminoquinoline drug, chloroquine. We will delve into the metabolic pathways leading to its formation, its pharmacokinetic profile, and its relative contribution to the therapeutic and toxicological effects of the parent compound. This document will also detail authoritative analytical methodologies for the quantification of this compound in biological matrices, offering a step-by-step protocol for LC-MS/MS analysis. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the rigorous study of this significant metabolite.

Introduction: The Significance of Metabolite Profiling in Drug Development

The pharmacological and toxicological profile of a drug is not solely defined by the parent compound but is a composite of the activities of the parent drug and its metabolites. In the case of chloroquine, a drug with a narrow therapeutic index and a complex pharmacokinetic profile, understanding its metabolic fate is paramount. Chloroquine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, to yield two major active metabolites: desethylchloroquine and this compound.[1][2] While desethylchloroquine has been more extensively studied, this compound, the terminal metabolite of the dealkylation pathway, still contributes to the overall pharmacological effect and long-term tissue accumulation. This guide will focus on the latter, providing a detailed examination of its properties and analytical considerations.

Metabolic Pathway of Chloroquine to this compound

Chloroquine is metabolized in the liver through sequential N-dealkylation reactions. The process is primarily mediated by CYP3A and CYP2D6 isoforms.[1] The first de-ethylation of chloroquine produces the primary active metabolite, desethylchloroquine. A subsequent de-ethylation of desethylchloroquine results in the formation of this compound.[3][4]

The metabolic cascade can be visualized as follows:

Caption: Metabolic conversion of Chloroquine to its primary and secondary metabolites.

This sequential metabolism means that the appearance of this compound in plasma is delayed compared to desethylchloroquine.

Pharmacokinetic Profile of this compound

This compound exhibits pharmacokinetic properties characteristic of 4-aminoquinolines, including a large volume of distribution and a long terminal half-life.[1]

Plasma Concentrations and Tissue Distribution

At steady state during chronic chloroquine administration, this compound concentrations in the blood typically reach about 10-13% of the parent chloroquine concentration.[2][5] Like its precursors, this compound is extensively distributed in tissues, with concentrations in organs such as the liver, spleen, kidney, and lungs being many times higher than in plasma.[6] This extensive tissue sequestration contributes to its very long elimination half-life and the persistence of the compound in the body for months after cessation of therapy.[1]

Elimination

Elimination of this compound, similar to chloroquine and desethylchloroquine, occurs via both renal and hepatic pathways. A significant portion is excreted unchanged in the urine.[6] The long elimination half-life of chloroquine and its metabolites, often reported to be in the range of 20 to 60 days, is a critical factor in both its therapeutic efficacy in malaria prophylaxis and its potential for cumulative toxicity.[1]

Biological Activity and Toxicological Implications

Antimalarial Activity

This compound is a pharmacologically active metabolite, though its potency is generally considered to be lower than that of chloroquine and desethylchloroquine.[7] In vitro studies have shown that against chloroquine-sensitive strains of Plasmodium falciparum, this compound has an inhibitory concentration (ID50) more than double that of the parent drug.[7] Its activity is even more significantly reduced against chloroquine-resistant strains.[7] While its contribution to the overall antimalarial effect may be minor compared to chloroquine and desethylchloroquine, its prolonged presence in the body could contribute to the post-treatment prophylactic effect of chloroquine.

Immunomodulatory Effects and Mechanism of Action

The immunomodulatory effects of chloroquine, which are exploited in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus, are attributed to its ability to accumulate in lysosomes and other acidic intracellular vesicles.[8][9] This leads to an increase in the pH of these compartments, inhibiting lysosomal enzymes and interfering with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules.[8] It is presumed that this compound shares this mechanism of action due to its structural similarity to the parent compound.

Sources

- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. This compound | C14H18ClN3 | CID 122672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroquine levels in blood during chronic treatment of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Bisdesethylchloroquine

Preamble: Unveiling the Metabolite's Significance

In the landscape of pharmacology, the journey of a drug molecule through the body is as critical as its initial interaction with its target. Parent compounds are often mere precursors to a cascade of metabolites, each with its own unique pharmacological signature. This guide delves into the nuanced profile of bisdesethylchloroquine, a principal metabolite of the renowned antimalarial and immunomodulatory agent, chloroquine. For decades, the focus has remained predominantly on the parent drug, leaving the contributions of its metabolic offspring less defined. This document serves to consolidate our understanding of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will explore its formation, its intrinsic activities, and the analytical methodologies required for its precise quantification, thereby providing a foundational platform for future research and development endeavors.

I. Physicochemical Properties and Metabolic Genesis

This compound, also known as N,N-dideethylchloroquine, is the terminal metabolite in the N-dealkylation pathway of chloroquine. Its chemical identity is defined by the removal of both ethyl groups from the tertiary amine of the chloroquine side chain.

| Property | Value | Source |

| Molecular Formula | C14H18ClN3 | |

| Molecular Weight | 263.77 g/mol | |

| IUPAC Name | N1-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |

| CAS Number | 4298-14-0 |

The metabolic conversion of chloroquine to this compound is a two-step process occurring predominantly in the liver. This biotransformation is orchestrated by the cytochrome P450 (CYP) enzyme system.

Figure 1: Metabolic pathway of chloroquine to this compound.

In vitro studies using human liver microsomes have identified CYP2C8, CYP3A4, and CYP2D6 as the primary isoforms responsible for the initial N-desethylation of chloroquine to desethylchloroquine. While the specific enzymes for the second de-ethylation step are less definitively characterized, it is presumed to be mediated by the same or similar CYP isozymes.

II. Pharmacokinetics and Biodistribution

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount to contextualizing its pharmacological and toxicological effects.

A. Plasma Concentrations and Half-Life

Following administration of chloroquine, this compound appears in the plasma, albeit at lower concentrations than the parent drug and the primary metabolite, desethylchloroquine. In human subjects undergoing chronic chloroquine therapy, the steady-state blood concentration of this compound is approximately 10-13% of that of chloroquine.[1][2] Both chloroquine and its de-ethylated metabolites exhibit exceptionally long elimination half-lives, estimated to be between 20 and 60 days.[2] This prolonged residence time in the body is a critical consideration for both therapeutic efficacy and potential for cumulative toxicity.

B. Tissue Distribution

Preclinical studies in rats have demonstrated that this compound, much like its parent compound, is extensively distributed into tissues. Twenty-four hours after administration, concentrations of this compound in the liver, heart, lungs, kidney, and spleen were found to be 34 to 250 times higher than in the plasma.[3] This extensive tissue sequestration contributes to its large volume of distribution and long half-life. The order of decreasing tissue concentration for both desethylchloroquine and this compound in rats was observed to be lung > spleen > kidney = liver > heart.[4]

C. Excretion

The primary route of elimination for chloroquine and its metabolites is renal excretion. In a study in rats, approximately 64% of an administered dose of this compound was excreted in the urine, with the majority being eliminated within the first 24 hours.[3]

III. Pharmacodynamics and Mechanism of Action

The pharmacological activity of this compound is a crucial aspect of its overall profile, as it contributes to the therapeutic and toxic effects observed with chloroquine administration.

A. Antimalarial Activity

In vitro studies have confirmed that this compound possesses intrinsic antimalarial activity, although its potency is less than that of chloroquine and desethylchloroquine. Against a chloroquine-sensitive strain of Plasmodium falciparum, the 50% inhibitory concentration (ID50) of this compound was more than double that of chloroquine.[1] Notably, against a chloroquine-resistant strain, this compound showed no activity at high concentrations.[1]

Conversely, in a rodent model of malaria (Plasmodium berghei), this compound demonstrated a dose-dependent suppression of parasitemia, with a 95% effective dose (ED95) of 3.9 mg/kg, which was comparable to that of chloroquine (3.9 mg/kg) and desethylchloroquine (3.7 mg/kg).[4] This suggests that while its in vitro potency may be lower, it still contributes to the overall in vivo antimalarial effect of chloroquine.

B. Immunomodulatory and Anti-inflammatory Effects (Inferred)

While direct studies on the immunomodulatory properties of this compound are limited, its structural similarity to chloroquine suggests it likely shares similar mechanisms of action. Chloroquine is known to exert anti-inflammatory effects through several mechanisms:

-

Lysosomotropism and pH Alteration: As a weak base, chloroquine and its metabolites accumulate in acidic intracellular compartments like lysosomes, raising their pH.[5][6] This can interfere with the function of lysosomal enzymes and processes like antigen presentation.

-

Inhibition of Autophagy: By altering lysosomal pH, chloroquine disrupts the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[7][8]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine can inhibit the signaling of endosomal TLRs, such as TLR3, TLR7, and TLR9, which are involved in the recognition of nucleic acids and the subsequent inflammatory response.[9][10][11]

-

Cytokine Modulation: Chloroquine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by monocytes and macrophages.[7][12][13] It can also modulate the production of other cytokines like IL-17 and IL-23.[14]

Figure 2: Inferred cellular mechanisms of action of this compound.

Given that this compound is pharmacologically active, it is highly probable that it contributes to the overall immunomodulatory effects observed during chloroquine therapy.

IV. Toxicological Profile

The toxicity of chloroquine is a significant clinical concern, and its metabolites are thought to contribute to its adverse effect profile.

A. Cardiotoxicity

One of the most serious toxicities associated with chloroquine is cardiotoxicity, which can manifest as conduction disorders, arrhythmias, and cardiomyopathy.[15][16] Studies on the isolated rabbit heart have shown that didesethylchloroquine (this compound) produces negative chronotropic and inotropic effects and decreases coronary flow rate.[17] These findings suggest that this compound contributes significantly to the cardiodepressant actions of chloroquine. The proarrhythmic effects of chloroquine are linked to its ability to block multiple cardiac ion channels, including the fast sodium current (INa) and various potassium currents (e.g., IKr, IK1).[10][18] It is plausible that this compound also interacts with these channels, contributing to the risk of arrhythmias.

B. General Cytotoxicity

V. Experimental Protocols

For researchers investigating the pharmacology of this compound, robust and validated experimental methods are essential.

A. Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in human plasma.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Autophagy Detection | LC3 Conversion Assay [promega.sg]

- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 5. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroquine-induced inhibition of the production of TNF, but not of IL-6, is affected by disruption of iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroquine inhibits macrophage tumour necrosis factor-alpha mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac effects and toxicity of chloroquine: a short update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chloroquine inhibits macrophage tumour necrosis factor-alpha mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloroquine inhibits proinflammatory cytokine release into human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroquine promotes IL-17 production by CD4+ T cells via p38-dependent IL-23 release by monocyte-derived Langerhans-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biocytogen.com [biocytogen.com]

- 16. Early treatment with hydroxychloroquine prevents the development of endothelial dysfunction in a murine model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Beta-Adrenergic Receptor Stimulation Modulates the Cellular Proarrhythmic Effects of Chloroquine and Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Defining the Role of a Key Metabolite

An In-Depth Technical Guide to Bisdesethylchloroquine (CAS 4298-14-0)

This compound (BDCQ), with CAS number 4298-14-0, is the terminal and secondary metabolite of the widely used 4-aminoquinoline drugs, chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2] Initially relegated to a footnote in the metabolic pathway of its parent compounds, BDCQ has garnered increasing attention from researchers. Its significance lies not only in its contribution to the overall pharmacokinetic profile of CQ and HCQ but also in its distinct pharmacological and toxicological activities.[3][4] As a pharmacologically active entity, it contributes to the complex in-vivo effects observed after administration of the parent drugs.[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical properties, metabolic generation, biological significance, and the analytical methodologies essential for its accurate quantification.

Physicochemical Characteristics

Understanding the fundamental chemical and physical properties of this compound is the cornerstone of any experimental design, from developing analytical methods to interpreting biological data. BDCQ is structurally defined as N4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine.[] It is the result of the complete N-dealkylation of the diethylamino side chain of chloroquine.

Core Properties

The key physicochemical identifiers and properties of this compound are summarized below. This data is essential for tasks such as calculating molar concentrations, predicting chromatographic behavior, and interpreting mass spectrometry data.

| Property | Value | Source(s) |

| CAS Number | 4298-14-0 | [1][7] |

| Molecular Formula | C₁₄H₁₈ClN₃ | [1][][8] |

| Molecular Weight | 263.77 g/mol | [][7] |

| Monoisotopic Mass | 263.1189253 Da | [1][2] |

| IUPAC Name | 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | [2][] |

| Appearance | Brown Solid | [1][] |

| Melting Point | 135-141 °C | [1][] |

| Topological Polar Surface Area | 50.9 Ų | [1][2] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

Metabolic Fate and Pharmacokinetics

This compound does not exist in isolation; its presence in a biological system is a direct consequence of the metabolism of chloroquine or hydroxychloroquine. The process is a sequential N-dealkylation reaction mediated primarily by the cytochrome P450 (CYP) enzyme system in the liver.[5][9]

The Metabolic Cascade

The biotransformation pathway is a two-step process:

-

Primary Metabolism: Chloroquine is first metabolized to Desethylchloroquine (DCQ), its primary and pharmacologically active metabolite.[10]

-

Secondary Metabolism: Desethylchloroquine is then further N-dealkylated to form this compound.[2]

This metabolic cascade is predominantly catalyzed by CYP2C8 and CYP3A4, with a smaller contribution from CYP2D6.[5][9] The involvement of multiple CYP isoforms explains the significant inter-individual variability observed in metabolite levels.[3]

Pharmacokinetic Profile

Once formed, BDCQ exhibits a pharmacokinetic profile characterized by a very long elimination half-life, similar to its parent compounds, estimated to be between 20 and 60 days.[3] This is attributed to extensive tissue sequestration followed by a slow release back into circulation.[3][11] In human plasma, BDCQ concentrations typically reach 10-13% of the parent chloroquine concentrations at steady state.[3][10] Despite its lower concentration relative to the primary metabolite (DCQ reaches ~40% of CQ levels), its prolonged presence and distinct biological activities make it a crucial factor in the long-term effects of chloroquine therapy.[5][10]

Biological Activity and Toxicological Implications

While often viewed through the lens of its parent drug, this compound possesses its own spectrum of biological effects. These activities contribute to both the therapeutic and toxic profiles of chloroquine and hydroxychloroquine.

Pharmacological Activity

BDCQ is considered a pharmacologically active metabolite.[3][5] However, its therapeutic efficacy, particularly as an antimalarial, is significantly diminished compared to chloroquine.

-

Antimalarial Activity: In vitro studies using Plasmodium falciparum have shown that BDCQ is less active than chloroquine against sensitive strains (ID50 more than twice that of CQ).[12] Crucially, it demonstrated no activity against chloroquine-resistant strains, unlike the primary metabolite DCQ which retained some activity.[12]

Toxicological Profile

A growing body of evidence suggests that BDCQ is a significant contributor to the toxicity associated with long-term chloroquine or hydroxychloroquine use.

-

Cardiotoxicity: BDCQ has been implicated in CQ-induced heart failure, with some studies suggesting it is more cardiotoxic than chloroquine itself.[4] The parent drugs are known to cause cardiac conduction disorders and cardiomyopathy, and BDCQ likely plays a role in these adverse events.[4]

-